1-Ethyl-propylzinc bromide 1-Ethyl-propylzinc bromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13923979
InChI: InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h5H,3-4H2,1-2H3;1H;/q-1;;+2/p-1
SMILES:
Molecular Formula: C5H11BrZn
Molecular Weight: 216.4 g/mol

1-Ethyl-propylzinc bromide

CAS No.:

Cat. No.: VC13923979

Molecular Formula: C5H11BrZn

Molecular Weight: 216.4 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-propylzinc bromide -

Specification

Molecular Formula C5H11BrZn
Molecular Weight 216.4 g/mol
IUPAC Name zinc;pentane;bromide
Standard InChI InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h5H,3-4H2,1-2H3;1H;/q-1;;+2/p-1
Standard InChI Key JLDLOWLHWKATSJ-UHFFFAOYSA-M
Canonical SMILES CC[CH-]CC.[Zn+2].[Br-]

Introduction

Structural Characteristics and Molecular Identity

1-Ethyl-propylzinc bromide belongs to the organozinc halide family, characterized by a zinc atom bonded to an alkyl group (1-ethylpropyl) and a bromide ion. Its IUPAC name, zinc;pentane;bromide, reflects a linear pentyl chain (C₅H₁₁) coordinated to zinc, with bromide serving as the counterion. The compound’s stability in tetrahydrofuran (THF) solutions arises from the solvent’s ability to stabilize the zinc center through Lewis acid-base interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₅H₁₁BrZn
Molecular Weight216.4 g/mol
Density (THF solution)0.947 g/mL at 25°C
Air SensitivityHighly sensitive

Comparative studies with simpler organozinc reagents, such as n-propylzinc bromide (C₃H₇BrZn), reveal that the extended alkyl chain in 1-ethyl-propylzinc bromide enhances steric bulk, moderating its reactivity in selective coupling reactions .

Synthesis and Industrial Production

The synthesis of 1-ethyl-propylzinc bromide typically involves the oxidative insertion of zinc metal into a 3-pentyl halide precursor under inert conditions. A representative protocol includes:

  • Halide Preparation: 3-Pentyl bromide is synthesized via the reaction of 3-pentanol with gaseous hydrogen bromide (HBr) at 45–65°C, achieving >95% yield with <500 ppm isopropyl bromide impurities .

  • Zinc Insertion: The purified halide reacts with activated zinc powder in THF at 25–40°C, forming the organozinc reagent after 12–24 hours.

Table 2: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature25–40°CPrevents Zn passivation
HBr Stoichiometry1.5:1 (HBr:Alcohol)Minimizes side products
SolventAnhydrous THFEnhances Zn reactivity

Industrial-scale production employs continuous flow reactors to maintain precise temperature control and minimize oxidative degradation. Post-synthesis, the compound is packaged under argon to preserve its air-sensitive zinc center .

Reactivity and Mechanistic Insights

1-Ethyl-propylzinc bromide participates in two primary reaction types:

Negishi Cross-Coupling

In the presence of palladium or nickel catalysts, this reagent couples with aryl halides to form biaryl or alkyl-aryl products. For example:
R–X+C₅H₁₁ZnBrPd(0)R–C₅H₁₁+ZnBrX\text{R–X} + \text{C₅H₁₁ZnBr} \xrightarrow{\text{Pd(0)}} \text{R–C₅H₁₁} + \text{ZnBrX}
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the zinc reagent, and reductive elimination to yield the coupled product. Nitrile additives (e.g., acetonitrile) enhance yields by coordinating to zinc, increasing its nucleophilicity.

Ni-Catalyzed Alkylarylation

Recent advancements utilize nickel catalysts to facilitate three-component couplings between alkenes, aryl halides, and 1-ethyl-propylzinc bromide. This method constructs quaternary carbon centers with >80% enantiomeric excess in asymmetric variants.

Table 3: Comparative Reactivity of Organozinc Reagents

ReagentRelative Rate (vs. n-PrZnBr)Selectivity in Coupling
1-Ethyl-propylzinc Br0.7High for branched alkanes
3-Cyanopropylzinc Br1.2Prefers electron-deficient arenes
n-Pentylzinc Br1.0Moderate steric control

Applications in Pharmaceutical and Material Science

Drug Intermediate Synthesis

The compound’s ability to install branched alkyl chains makes it invaluable in synthesizing kinase inhibitors and NSAID derivatives. For instance, it facilitates the production of ibuprofen analogs through Pd-catalyzed couplings with aryl bromides.

Advanced Material Development

In polymer chemistry, 1-ethyl-propylzinc bromide initiates the polymerization of ethylene oxide, yielding polyethylene glycol (PEG) derivatives with controlled molecular weights (Đ = 1.05–1.15).

Table 4: Industrial Applications and Case Studies

ApplicationTarget ProductYield (%)Purity (%)
Anticancer Drug SynthesisSorafenib intermediate7899.5
OLED Material ProductionBlue-emitting layer9299.9

Emerging Research Directions

Current studies focus on:

  • Photoredox-Nickel Dual Catalysis: Enabling C(sp³)–C(sp²) couplings under visible light irradiation.

  • Bioconjugation Techniques: Functionalizing antibodies with zinc-mediated alkylation for targeted drug delivery.

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